molecular formula C11H13BrN2O B1294179 (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone CAS No. 934000-33-6

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Cat. No. B1294179
Key on ui cas rn: 934000-33-6
M. Wt: 269.14 g/mol
InChI Key: LXRFKLKDVHGHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697725B2

Procedure details

5-bromo-2-pyridinecarboxylic acid (501 mg, 2.480 mmol, available from Apollo) was mixed with HATU (2358 mg, 6.20 mmol), DIPEA (1.625 mL, 9.30 mmol) and piperidine (0.307 mL, 3.10 mmol), dissolved in N,N-dimethylformamide (DMF) (22.5 mL) and stirred under nitrogen for 18 hours. The reaction was partitioned between distilled water (30 mL) and DCM (100 mL). The aqueous layer was extracted with DCM (2×70 mL) and the organic fractions were combined, washed (brine (2×50 mL)), dried (sodium sulfate), filtered and evaporated to dryness to give a dark brown solid (2.43 g). The crude product was purified on a 40+M Biotage silica column, eluting with cyclohexane:EtOAc (1:0 to 3:2, 19 CV). Product-containing fractions were evaporated to dryness to give a dark yellow solid (573 mg). LCMS (Method C): Rt=0.83, MH+=271
Quantity
501 mg
Type
reactant
Reaction Step One
Name
Quantity
2358 mg
Type
reactant
Reaction Step One
Name
Quantity
1.625 mL
Type
reactant
Reaction Step One
Quantity
0.307 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.CN(C(ON1N=N[C:21]2[CH:22]=[CH:23][CH:24]=[N:25][C:20]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.N1CCCCC1>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:25]2[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]2)=[O:10])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
501 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)O
Name
Quantity
2358 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
1.625 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.307 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
22.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned
DISTILLATION
Type
DISTILLATION
Details
between distilled water (30 mL) and DCM (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×70 mL)
WASH
Type
WASH
Details
washed (brine (2×50 mL))
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: CALCULATEDPERCENTYIELD 364.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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